

Carbamodithioic Acid Derivatives: Applications and Protocols in Medicinal Chemistry

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Compound of Interest

Compound Name: Carbamodithioic acid

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Carbamodithioic acids, commonly known as dithiocarbamates (DTCs), are a versatile class of sulfur-containing compounds with the general formula R_2NCS_2H . Their unique chemical properties, particularly their ability to chelate metals and interact with sulfhydryl groups in proteins, have positioned them as privileged scaffolds in medicinal chemistry and drug design. [1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them promising candidates for the development of novel therapeutic agents.[3] This document provides detailed application notes on their diverse therapeutic potential and standardized protocols for their synthesis and biological evaluation.

Therapeutic Applications & Mechanisms of Action

Carbamodithioic acid derivatives exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways and enzyme activities.

Anticancer Activity

DTCs and their metal complexes have shown significant promise as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[4][5] Their anticancer mechanisms are multifaceted and include:

- **Proteasome Inhibition:** DTCs, particularly in complex with copper, can inhibit the 26S proteasome, a key cellular machinery for protein degradation.[1][3] This leads to the accumulation of misfolded proteins and pro-apoptotic factors, ultimately triggering cancer cell death.
- **Induction of Oxidative Stress:** By interfering with antioxidant enzymes like superoxide dismutase and glutathione, DTCs can elevate the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative damage and apoptosis.[1]
- **Inhibition of NF- κ B Signaling:** The nuclear factor-kappa B (NF- κ B) signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. DTCs are potent inhibitors of NF- κ B activation, thereby sensitizing cancer cells to apoptosis.[3][6][7]
- **Modulation of EGFR/AKT Pathway:** Some novel dithiocarbamate derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR)/AKT signaling pathway, a critical regulator of cell growth and survival in many cancers, including esophageal cancer.[8]

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected **carbamodithioic acid** derivatives against various human cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Organotin(IV) dithiocarbamate 1	CCRF-CEM (Leukemia)	< 5.0	[9]
Organotin(IV) dithiocarbamate 2	CCRF-CEM (Leukemia)	< 5.0	[9]
1,2,3-triazole-dithiocarbamate-urea hybrid IVa	MGC-803 (Gastric)	1.62 - 20.84	[10]
1,2,3-triazole-dithiocarbamate-urea hybrid IVb	MCF-7 (Breast)	0.76 - 13.55	[10]
Gold(III)-dithiocarbamate 27	MGC-803 (Gastric)	1.62 - 20.84	[10]
Gold(III)-dithiocarbamate 34	MCF-7 (Breast)	0.76 - 13.55	[10]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Dithiocarbamates have emerged as a promising class of compounds with activity against a broad spectrum of bacteria and fungi.[11] Their mechanisms of antimicrobial action often involve:

- **Enzyme Inhibition:** DTCs can inhibit essential microbial enzymes, such as metallo-β-lactamases, which are responsible for resistance to β-lactam antibiotics.[2]
- **Metal Chelation:** By sequestering essential metal ions, DTCs can disrupt microbial metabolism and growth.

Quantitative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various **carbamodithioic acid** derivatives against selected microbial strains.

Compound/Derivative	Microbial Strain	MIC (µg/mL)	Reference
Diethyldithiocarbamate (DDC)	S. epidermidis ATCC 35984	64	[12]
N-methyl-N-phenyl dithiocarbamate-Copper complex	L. monocytogenes	0.078	[13]
N-methyl-N-phenyl dithiocarbamate-Indium complex	S. enterica	0.022	[13]
N-methyl-N-phenyl dithiocarbamate-Antimony complex	L. monocytogenes	0.103	[13]
Gold(III)-dithiocarbamate complex 2	MRSA	0.07–0.30 µM	[14]
Gold(III)-dithiocarbamate complex 2	S. epidermidis	0.15 µM	[14]
Gold(III)-dithiocarbamate complex 2	H. influenzae	0.61 µM	[14]

Enzyme Inhibition

Beyond their broad antimicrobial and anticancer effects, specific dithiocarbamate derivatives have been designed to target particular enzymes with therapeutic relevance.

- **Carbonic Anhydrase Inhibition:** Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes. DTCs have been identified as

potent inhibitors of several human CA isoforms, with applications in conditions like glaucoma. [15][16]

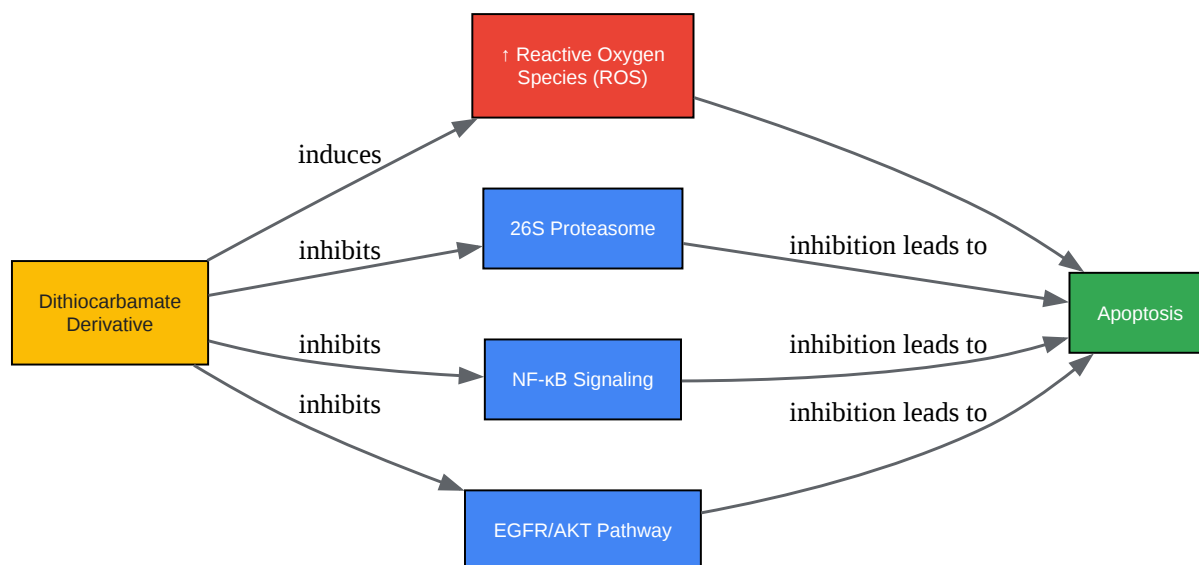
- α -Glucosidase Inhibition: α -Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain dithiocarbamate derivatives have shown α -glucosidase inhibitory activity.[15]

Quantitative Carbonic Anhydrase Inhibition Data:

The table below summarizes the inhibition constants (K_i) of various dithiocarbamates against different human carbonic anhydrase (hCA) isoforms.

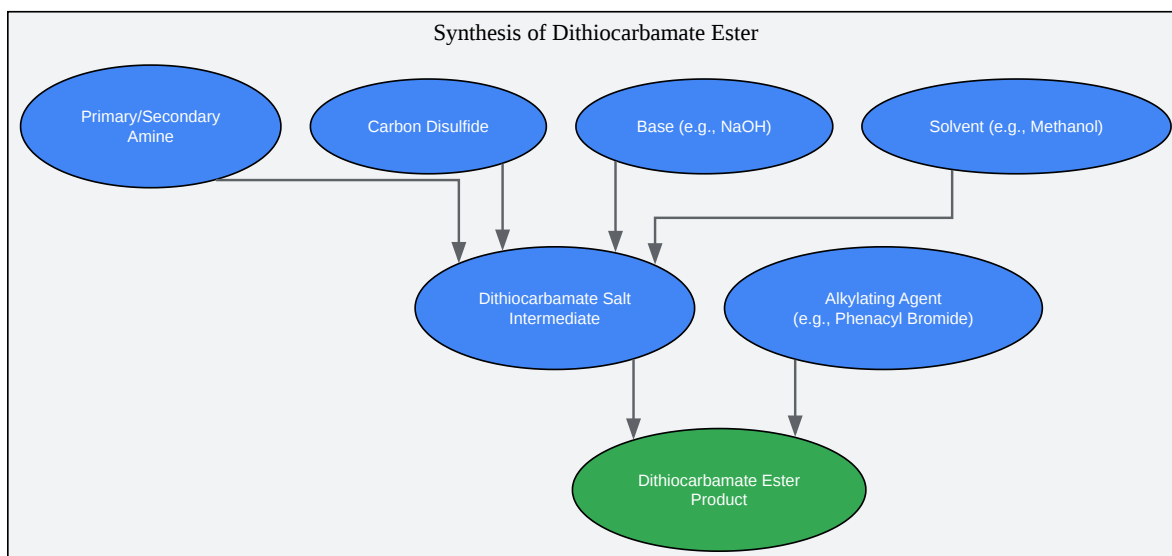
Compound ID	R ¹	R ²	K_i (nM) vs. hCA I	K_i (nM) vs. hCA II	K_i (nM) vs. hCA IX	K_i (nM) vs. hCA XII	Reference
1a	H	CH ₃	33.5	0.70	25.4	20.3	[15]
2a	H	C ₂ H ₅	25.1	0.95	20.1	15.8	[15]
7a	H	CH ₂ CH ₂ OH	10.2	1.2	12.5	8.9	[15]
10a	H	CH ₂ C ₆ H ₅	3.5	2.5	5.8	3.1	[15]
13a	CH ₃	CH ₃	790	50.3	850	45.3	[15]
24a	O[(CH ₂ C H ₂)] ₂	0.88	0.95	6.2	3.4	[16]	
25a	NaS(S=C)N[(CH ₂ C H ₂)] ₂	12.6	0.92	37.5	0.78	[16]	
AAZ	-	-	250	12	25	5.7	[16]

Signaling Pathway and Workflow Diagrams



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Anticancer Mechanisms of Dithiocarbamates.



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General Synthesis Workflow for Dithiocarbamates.

Experimental Protocols

Protocol 1: General Synthesis of Dithiocarbamate Sodium Salt

This protocol describes a general method for the synthesis of a dithiocarbamate sodium salt from a secondary amine.

Materials:

- Secondary amine (e.g., Di-butylamine, 100 mmol)
- Sodium hydroxide (NaOH, 100 mmol)

- Carbon disulfide (CS₂, 100 mmol)
- Methanol (anhydrous, 175 mL)
- Two-necked flask (250 mL) with a stirrer
- Dropping funnel

Procedure:

- To a 250 mL two-necked flask equipped with a stirrer, add the secondary amine (100 mmol) and sodium hydroxide (100 mmol) dissolved in 175 mL of pure methanol.
- While stirring the reaction mixture at room temperature, add carbon disulfide (100 mmol) dropwise using a dropping funnel.
- After the complete addition of CS₂, continue stirring for an additional hour.
- Allow the reaction mixture to stand overnight.
- Evaporate the solvent under reduced pressure to obtain the dithiocarbamate sodium salt.[\[17\]](#)

Protocol 2: Synthesis of a Phenacyl-Dithiocarbamate Ester

This protocol details the synthesis of a phenacyl-dithiocarbamate ester from a dithiocarbamate sodium salt.

Materials:

- Dithiocarbamate sodium salt (from Protocol 1)
- Anhydrous sodium acetate (103 mmol)
- Secondary amine (e.g., Dibutylamine, 103 mmol)
- Carbon disulfide (103 mmol)

- Phenacyl bromide (103 mmol)
- Absolute methanol (225 mL)
- Stirring apparatus

Procedure:

- In a suitable flask, dissolve anhydrous sodium acetate (103 mmol), the secondary amine (103 mmol), and carbon disulfide (103 mmol) in 175 mL of absolute methanol.
- In a separate flask, dissolve phenacyl bromide (103 mmol) in 50 mL of absolute methanol.
- Add the phenacyl bromide solution dropwise to the first solution while stirring at room temperature.
- Allow the solution to stand overnight at room temperature, during which the phenacyl-dialkyl-dithiocarbamate will precipitate.
- Filter the precipitate and wash it several times with a small amount of water to remove sodium halide byproducts.[\[17\]](#)

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[18\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Dithiocarbamate derivative (test compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

- 96-well flat-bottom sterile microplates
- Multichannel pipette
- Microplate reader (570 nm)
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the dithiocarbamate derivative and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 10 µL of MTT solution to each well.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[\[19\]](#)
- **Solubilization:** Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[\[19\]](#)
- **Absorbance Measurement:** Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of a dithiocarbamate derivative against a bacterial strain using the broth microdilution method.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- Bacterial strain of interest
- Mueller-Hinton Broth (MHB)
- Dithiocarbamate derivative (test compound)
- Sterile 96-well microtiter plates
- Spectrophotometer (600 nm)
- Incubator (37°C)

Procedure:

- **Inoculum Preparation:** Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Compound Dilution:** Prepare a serial two-fold dilution of the dithiocarbamate derivative in MHB in the wells of a 96-well plate.
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 5: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol describes a stopped-flow method for determining the inhibitory activity of dithiocarbamates against carbonic anhydrase.^{[23][24]}

Materials:

- Purified human carbonic anhydrase (hCA) isoform
- Dithiocarbamate inhibitor
- Applied Photophysics stopped-flow instrument
- Phenol red (0.2 mM) as a pH indicator
- HEPES buffer (10 mM, pH 7.4)
- NaClO₄ (10 mM)
- CO₂ solutions of varying concentrations

Procedure:

- **Solution Preparation:** Prepare stock solutions of the hCA enzyme and the dithiocarbamate inhibitor.
- **Pre-incubation:** Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[\[24\]](#)
- **Stopped-Flow Measurement:** The CA-catalyzed CO₂ hydration activity is assayed by mixing the enzyme/inhibitor solution with the CO₂ solution in the stopped-flow instrument.
- **Data Acquisition:** Follow the initial rates of the reaction by monitoring the change in absorbance of the phenol red indicator at 557 nm.
- **Data Analysis:** Determine the initial velocity from the initial 5-10% of the reaction for at least six different inhibitor concentrations. Calculate the inhibition constant (K_i) using non-linear least-squares methods and the Cheng-Prusoff equation.[\[24\]](#)

Protocol 6: Proteasome Activity Assay

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates.[\[25\]](#)

Materials:

- Human cancer cell line
- Dithiocarbamate derivative (test compound)
- Lysis buffer
- Proteasome substrate (e.g., Suc-LLVY-AMC)
- Assay buffer (25 mM Tris-HCl, pH 7.5)
- Black-walled 96-well plate
- Fluorescent plate reader (Ex: 365 nm, Em: 460 nm)

Procedure:

- Cell Lysis: Treat cells with the dithiocarbamate derivative or a vehicle control. Harvest the cells and prepare whole-cell extracts using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Assay Setup: In a black-walled 96-well plate, add 10 µg of cell extract to the assay buffer containing the fluorogenic proteasome substrate.
- Incubation: Incubate the plate for 1-2 hours at 37°C.
- Fluorescence Measurement: Measure the fluorescence of the hydrolyzed AMC product using a fluorescent plate reader.
- Data Analysis: Calculate the percentage of proteasome inhibition relative to the vehicle control.

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